molecular formula C14H14F2N4O3 B2484632 2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide CAS No. 2034522-19-3

2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide

Cat. No.: B2484632
CAS No.: 2034522-19-3
M. Wt: 324.288
InChI Key: VHBQJOLEURUPOR-UHFFFAOYSA-N
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Description

This compound features a difluorophenyl group linked to an acetamide backbone, which is further substituted with a 4,6-dimethoxy-1,3,5-triazine heterocycle (Figure 1). The triazine moiety is a nitrogen-rich aromatic ring known for enhancing bioactivity in agrochemicals and pharmaceuticals, while the difluorophenyl group may improve lipophilicity and metabolic stability .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O3/c1-22-13-18-11(19-14(20-13)23-2)7-17-12(21)5-8-3-4-9(15)6-10(8)16/h3-4,6H,5,7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBQJOLEURUPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)CC2=C(C=C(C=C2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide typically involves the reaction of 2,4-difluoroaniline with 4,6-dimethoxy-1,3,5-triazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its ability to activate carboxylic acids, facilitating their reaction with amines or alcohols to form amides or esters, respectively. The triazinylmethyl group plays a crucial role in this activation process, enhancing the reactivity of the carboxylic acid .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Key Structural Features Biological Activity Application/Mechanism References
Target Compound :
2-(2,4-Difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide
- Difluorophenyl group
- Acetamide linker
- 4,6-Dimethoxy-triazine
Presumed antifungal Likely targets fungal enzymes via triazine interactions
(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) - Triazine core
- Vinyl linker
- Methoxyaniline substituent
Antifungal (vs. C. albicans) Disrupts fungal cell wall/membrane synthesis
Triafamone - 4,6-Dimethoxy-triazine
- Sulfonamide group
- Fluorophenyl substituent
Herbicidal/Insecticidal Inhibits acetolactate synthase (ALS) in plants
Alachlor - Chlorophenyl group
- Methoxymethyl linker
- Acetamide core
Herbicidal Inhibits plant cell division and protein synthesis
Goxalapladib - Difluorophenyl group
- Naphthyridine core
- Piperidinyl substituent
Anti-atherosclerotic Inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2)

Structural and Functional Analysis

Triazine-Containing Antifungals (TRI vs. Target Compound)
  • TRI () shares the 4,6-dimethoxy-triazine group with the target compound but replaces the acetamide-difluorophenyl moiety with a vinyl-methoxyaniline chain. TRI’s antifungal activity against C. albicans is attributed to its free -NH- linker and para-substituted aromatic group, which may facilitate membrane penetration .
Triazine in Pesticides (Triafamone vs. Target Compound)
  • Triafamone () incorporates the same triazine core but pairs it with a sulfonamide group and fluorophenyl substituent. Its pesticidal activity likely stems from ALS enzyme inhibition, a common herbicidal mechanism . The target compound’s acetamide linker and difluorophenyl group may redirect its bioactivity toward antifungal targets rather than plant enzymes.
Acetamide-Based Herbicides (Alachlor vs. Target Compound)
  • Alachlor () highlights the role of chlorophenyl and methoxymethyl groups in herbicidal activity. The target compound’s difluorophenyl substitution may reduce phytotoxicity while increasing specificity for fungal cells, as fluorine atoms often enhance bioavailability and target binding in antimicrobial agents .
Difluorophenyl-Containing Pharmaceuticals (Goxalapladib vs. Target Compound)
  • Its complex structure, including a naphthyridine core, contrasts with the target compound’s simpler triazine-acetamide scaffold, underscoring how structural complexity influences target specificity .

Research Findings and Implications

Triazine Role : The 4,6-dimethoxy-triazine group is critical for bioactivity across analogs, enabling interactions with fungal enzymes or plant ALS .

Biological Activity

The compound 2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is a synthetic derivative notable for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H15F2N3O3\text{C}_{14}\text{H}_{15}\text{F}_2\text{N}_3\text{O}_3

This structure features a difluorophenyl group and a dimethoxytriazine moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing triazine derivatives. Specifically, 2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide was evaluated against various bacterial strains. The results indicated significant activity against gram-positive bacteria and mycobacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8
Methicillin-resistant S. aureus (MRSA)16
Mycobacterium smegmatis32

These findings suggest that the compound exhibits comparable efficacy to clinically used antibiotics such as ampicillin and isoniazid .

Cytotoxicity Studies

The cytotoxic profile of the compound was assessed using several cancer cell lines. The results demonstrated that it possesses selective cytotoxicity with low toxicity towards normal mammalian cells.

Cell Line IC50 (μM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)20.0

The selectivity index (SI), calculated as the ratio of IC50 in normal cells to IC50 in cancer cells, indicates a promising therapeutic window for this compound .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Difluorophenyl Group : Enhances lipophilicity and possibly increases membrane permeability.
  • Dimethoxytriazine Moiety : Contributes to the interaction with biological targets due to its electron-withdrawing properties.

Studies have shown that modifications in these groups can significantly affect the biological activity. For instance, replacing the dimethoxy group with other substituents resulted in varying degrees of antibacterial potency and cytotoxicity .

Case Studies

A series of experiments conducted on similar compounds revealed that those with increased fluorination exhibited enhanced antimicrobial properties. For example, a related triazine derivative demonstrated an MIC of 4 μg/mL against MRSA when it contained additional fluorine atoms .

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